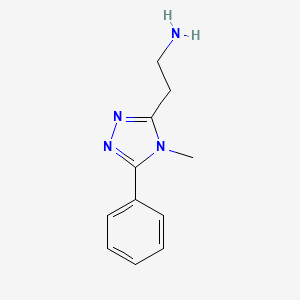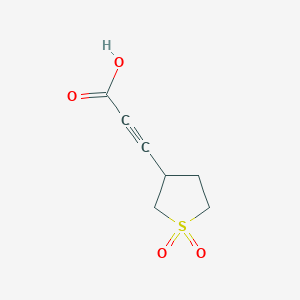
3-(3-Chloropropyl)oxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloropropyl)oxane is an organic compound with the molecular formula C8H15ClO It is a derivative of oxane, featuring a chloropropyl group attached to the third carbon of the oxane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloropropyl)oxane typically involves the reaction of oxane with 3-chloropropyl acetate in the presence of a base such as potassium hydroxide at elevated temperatures (around 150°C). This reaction yields this compound along with by-products like water, potassium chloride, and potassium acetate .
Industrial Production Methods: Industrial production methods for this compound often involve the hydrosilylation of allyl chloride with trichlorosilane in the presence of a platinum-containing catalyst. This method is efficient and yields high purity products .
化学反応の分析
Types of Reactions: 3-(3-Chloropropyl)oxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropyl group can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted oxanes depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used
科学的研究の応用
3-(3-Chloropropyl)oxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Used in the production of functional polysiloxanes and other materials with unique properties .
作用機序
The mechanism of action of 3-(3-Chloropropyl)oxane involves its ability to undergo nucleophilic substitution reactions. The chlorine atom in the chloropropyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to form various derivatives that can interact with different molecular targets and pathways .
類似化合物との比較
3-Chloropropyltrimethoxysilane: Similar in structure but contains a trimethoxysilane group instead of an oxane ring.
Oxetane: A four-membered ring compound with similar reactivity but different applications.
3-Chloropropyltrichlorosilane: Used in similar applications but has different chemical properties due to the presence of trichlorosilane
Uniqueness: 3-(3-Chloropropyl)oxane is unique due to its specific structure, which combines the reactivity of the chloropropyl group with the stability of the oxane ring. This combination makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C8H15ClO |
|---|---|
分子量 |
162.66 g/mol |
IUPAC名 |
3-(3-chloropropyl)oxane |
InChI |
InChI=1S/C8H15ClO/c9-5-1-3-8-4-2-6-10-7-8/h8H,1-7H2 |
InChIキー |
TXYSYOLJSDHQBS-UHFFFAOYSA-N |
正規SMILES |
C1CC(COC1)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




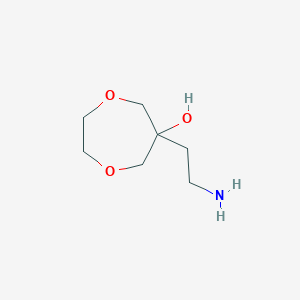
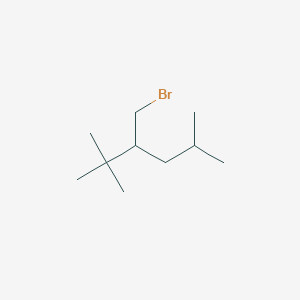
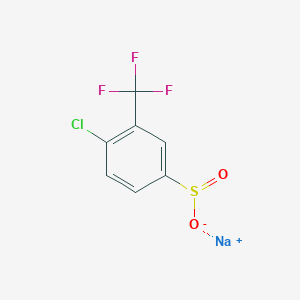
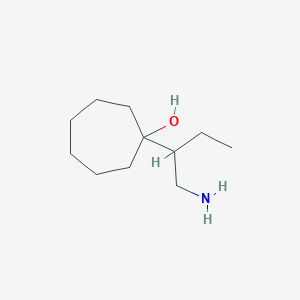
![5,5-Dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13182281.png)
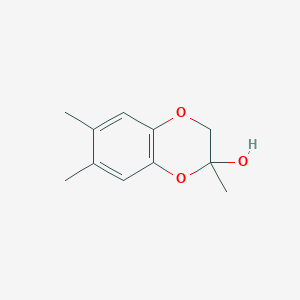
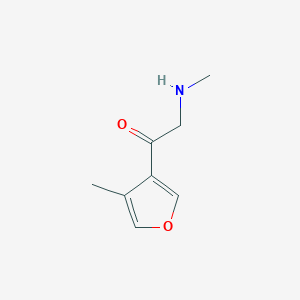
![4-[2,2,2-Trifluoro-1-(oxolan-2-yl)ethyl]morpholine](/img/structure/B13182304.png)
![2,2,2-Trifluoro-N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide](/img/structure/B13182310.png)
![2-[2-(3-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13182311.png)
